Product packaging for Dichlorobis(2-ethylhexyl)silane(Cat. No.:CAS No. 1089687-03-5)

Dichlorobis(2-ethylhexyl)silane

Cat. No.: B1370741
CAS No.: 1089687-03-5
M. Wt: 325.4 g/mol
InChI Key: BXDGSXMFTGZLDT-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds in Advanced Materials Research

Organosilicon compounds, which feature carbon-silicon bonds, are fundamental to modern materials science. numberanalytics.comresearchgate.net Their versatility has led to the development of advanced materials with unique properties such as high thermal stability and flexibility. numberanalytics.com These characteristics make them invaluable in a wide array of fields, from aerospace and electronics to construction and biomedical devices. numberanalytics.comresearchgate.net Silicon-based polymers, a key class of materials derived from organosilicon compounds, are integral to industries that require high-performance materials. researchgate.netsbfchem.com The ongoing research in organosilicon chemistry continues to uncover new applications, with recent advancements focusing on their use in renewable energy and biotechnology. numberanalytics.com The ability to form stable bonds with various elements makes organosilicon compounds essential building blocks in the synthesis of novel materials. numberanalytics.com

Significance of Dichlorosilanes in Synthetic Methodologies

Within the broad family of organosilicon compounds, dichlorosilanes are a critical subclass of reagents in synthetic chemistry. metrowelding.comsiliconematerial.net These compounds, characterized by a silicon atom bonded to two chlorine atoms and two organic groups, serve as vital precursors for the production of a variety of silicon-containing materials. elkem.com They are foundational in the synthesis of high-purity silicon, polysilicon, and various organosilicon compounds. siliconematerial.net The two chlorine atoms on the silicon center provide reactive sites for hydrolysis and polycondensation reactions, which allows for precise control over the structure and properties of the resulting polymers, such as silicones. elkem.com For example, the hydrolysis of dimethyldichlorosilane is a key step in the production of silicone polymers, forming the stable siloxane (Si-O) backbone. wikipedia.org The functionality of the organic side groups on the dichlorosilane (B8785471) molecule can be tailored to impart specific properties to the final material. wikipedia.org

Contextualizing Dichlorobis(2-ethylhexyl)silane within Contemporary Chemical Research

This compound is a specific dialkyldichlorosilane that is a subject of interest in chemical research and synthesis. tcichemicals.comtcichemicals.com As a member of the dichlorosilane family, it serves as a building block in the synthesis of more complex organosilicon structures and materials. tcichemicals.com The presence of the bulky, branched 2-ethylhexyl groups can influence the properties of the resulting polymers, potentially enhancing solubility in organic solvents and affecting the material's physical characteristics. tcichemicals.com Research into such specialized dichlorosilanes is driven by the need to create materials with tailored properties for specific applications. alfa-chemistry.com

The systematic name for this compound is dichloro-bis(2-ethylhexyl)silane. nih.govfishersci.ca It is also known by several synonyms, including Di(2-ethylhexyl)dichlorosilane and Bis(2-ethylhexyl)dichlorosilane. nih.gov Its structure consists of a central silicon atom bonded to two chlorine atoms and two 2-ethylhexyl groups. The 2-ethylhexyl group is an eight-carbon alkyl chain with a branch at the second carbon.

Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 1089687-03-5 nih.govfishersci.cavwr.com
Molecular Formula C₁₆H₃₄Cl₂Si nih.govfishersci.cavwr.com
IUPAC Name dichloro-bis(2-ethylhexyl)silane nih.govfishersci.ca
Molecular Weight 325.43 g/mol fishersci.cavwr.com
Appearance White to Orange to Green clear liquid tcichemicals.comtcichemicals.com
Boiling Point 132-138°C / 1.5 mmHg chembk.com
Density 0.924±0.06 g/cm³ (Predicted) chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34Cl2Si B1370741 Dichlorobis(2-ethylhexyl)silane CAS No. 1089687-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-bis(2-ethylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDGSXMFTGZLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[Si](CC(CC)CCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621651
Record name Dichlorobis(2-ethylhexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089687-03-5
Record name Dichlorobis(2-ethylhexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(2-ethylhexyl)silane
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Synthetic Methodologies and Reaction Pathways of Dichlorobis 2 Ethylhexyl Silane

Synthetic Routes from Tetrachlorosilane Precursors

The synthesis of dichlorobis(2-ethylhexyl)silane from silicon tetrachloride (SiCl₄) is a common approach, typically involving the stepwise substitution of chloride atoms with 2-ethylhexyl groups.

Two-Step Reaction Approaches for this compound Synthesis

The reaction of a Grignard reagent with silicon tetrachloride does not proceed in a highly selective manner, generally yielding a mixture of products. acs.org The formation of mono-, di-, tri-, and tetra-substituted silanes occurs, with the relative proportions depending on the stoichiometry of the reactants and the reaction conditions. acs.org To obtain this compound, a two-step approach is conceptually employed within a single reaction pot.

The first step involves the formation of the monosubstituted intermediate, (2-ethylhexyl)trichlorosilane. This is followed by the second step, the introduction of the second 2-ethylhexyl group to yield the desired this compound. The susceptibility of the chlorosilanes to further nucleophilic attack generally decreases as more alkyl groups are added, following the order SiCl₄ ≈ RSiCl₃ > R₂SiCl₂ > R₃SiCl (where R is an alkyl group). acs.org This inherent difference in reactivity forms the basis for controlling the reaction to favor the formation of the disubstituted product.

Yield Optimization in Multi-Step Synthesis

Optimizing the yield of this compound in a multi-step synthesis from silicon tetrachloride necessitates careful control over reaction parameters. The primary challenge lies in managing the reactivity of the Grignard reagent to prevent over-alkylation to tri- and tetra-substituted products. Key strategies for yield optimization include:

Stoichiometric Control: Adjusting the molar ratio of the Grignard reagent to silicon tetrachloride is crucial. Using a ratio of approximately 2:1 of (2-ethylhexyl)magnesium bromide to SiCl₄ theoretically favors the formation of the disubstituted product.

Reaction Temperature: Lowering the reaction temperature can help to moderate the reactivity of the Grignard reagent, thereby improving the selectivity towards the desired dichlorosilane (B8785471).

Addition Method: The order of addition of the reactants can influence the product distribution. A "reverse addition" method, where the Grignard reagent is slowly added to a solution of silicon tetrachloride, can help to maintain a low concentration of the Grignard reagent, thus disfavoring multiple substitutions. gelest.com

Grignard Reagent-Mediated Synthesis

The most prevalent method for synthesizing this compound is through the use of a Grignard reagent. This classic organometallic reaction provides a direct pathway for the formation of the silicon-carbon bond.

Reaction of (2-ethylhexyl)magnesium Bromide with Silicon Tetrachloride

2 C₈H₁₇MgBr + SiCl₄ → (C₈H₁₇)₂SiCl₂ + 2 MgBrCl

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, which is essential for the formation and stability of the Grignard reagent.

Considerations for Reaction Stability and Yield Consistency

Several factors must be considered to ensure the stability of the reaction and the consistency of the yield. The Grignard reagent itself can be prone to decomposition, and the reaction with silicon tetrachloride is exothermic.

ParameterConsiderationImpact on Stability and Yield
Atmosphere The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).Grignard reagents are highly reactive with atmospheric moisture and oxygen, which would consume the reagent and reduce the yield.
Solvent Anhydrous ether solvents are crucial.Water will quench the Grignard reagent. The ether also helps to solvate and stabilize the Grignard reagent.
Temperature Control The reaction is exothermic and requires cooling.Maintaining a controlled, low temperature helps to prevent side reactions and improve the selectivity for the desired product.
Purity of Reagents High purity of magnesium, 2-ethylhexyl bromide, and silicon tetrachloride is necessary.Impurities can lead to side reactions and lower the yield of the desired this compound.

Alternative Synthesis Strategies

While the Grignard route is the most common, other strategies for the synthesis of dialkyldichlorosilanes exist, although they are less frequently applied for this specific compound. The "direct process" or Rochow-Müller process is a major industrial method for producing methylchlorosilanes, which involves the reaction of an alkyl halide with elemental silicon in the presence of a copper catalyst at high temperatures. wikipedia.org

Exploration of Direct Synthesis Pathways for Alkoxysilanes and Chlorosilanes

The direct synthesis of chlorosilanes, historically known as the Rochow-Müller process, typically involves the reaction of an alkyl chloride with elemental silicon at high temperatures with a copper catalyst. However, alternative and more energy-efficient routes are continuously being explored. One such avenue involves the conversion of alkoxysilanes to chlorosilanes. acs.org

Alkoxysilanes themselves can be synthesized directly from silica (B1680970) (SiO2), the second most abundant element in the Earth's crust, by reacting it with alcohols. acs.orgnih.gov This process avoids the energy-intensive carbothermal reduction of silica to metallic silicon. nih.gov For instance, tetraalkoxysilanes can be produced through the base-catalyzed depolymerization of SiO2 with monoalcohols. nih.gov

These alkoxysilanes can then serve as precursors to chlorosilanes. acs.org The reaction of tetraalkoxysilanes with gaseous hydrogen chloride (HCl) or thionyl chloride (SOCl2) can yield chlorosilanes, such as silicon tetrachloride (SiCl4). acs.org A reported method describes the synthesis of SiCl4 in 85% yield by reacting tetramethyl orthosilicate (B98303) with HCl gas in the presence of a catalyst. researchgate.net Similarly, trialkylchlorosilanes with bulky substituents have been synthesized in excellent yields by treating the corresponding trialkylalkoxysilanes with concentrated hydrochloric acid. researchgate.net While not a direct synthesis of this compound, these pathways illustrate fundamental routes to obtaining the dichlorosilane functionality from abundant silica sources via an alkoxysilane intermediate.

Hydrosilylation Reactions in Alkylsilane Synthesis

Hydrosilylation, also known as catalytic hydrosilation, is a fundamental and commercially significant reaction for forming silicon-carbon bonds. wikipedia.org The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond in an alkene. wikipedia.org This reaction is a primary method for producing a wide variety of organosilicon compounds. wikipedia.org

The synthesis of this compound can be achieved via the hydrosilylation of 2-ethyl-1-hexene (B155198) with dichlorosilane (H2SiCl2). The reaction is catalyzed by a transition metal, with platinum compounds like Karstedt's catalyst or Speier's catalyst being widely used. wikipedia.org

The most accepted mechanism for this transformation is the Chalk-Harrod mechanism. wikipedia.orglibretexts.org It involves the following steps:

Oxidative Addition: The hydrosilane (e.g., H2SiCl2) adds to the low-valent metal catalyst.

Alkene Coordination: The alkene (2-ethyl-1-hexene) coordinates to the metal center.

Insertion: The alkene inserts into the metal-hydride bond. This step typically proceeds in an anti-Markovnikov fashion, meaning the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org

Reductive Elimination: The resulting alkylsilyl group is eliminated from the metal center, yielding the final product, this compound, and regenerating the catalyst. libretexts.org

The reaction can be represented as: H2SiCl2 + 2 CH2=C(CH2CH3)CH2CH2CH2CH3 → SiCl2(CH2CH2C(CH2CH3)CH2CH2CH2CH3)2

The reactivity in hydrosilylation is influenced by the steric hindrance of the alkene. libretexts.org Terminal alkenes, like 2-ethyl-1-hexene, are generally more reactive than internal or more substituted alkenes. libretexts.org

Purity and Characterization of Synthetic Products

Following synthesis, the purity of this compound must be assessed, and its chemical structure confirmed using analytical techniques.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a standard technique for separating and analyzing volatile compounds, making it well-suited for assessing the purity of chlorosilanes. psu.edu In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The components are separated based on their boiling points and interactions with the column's stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to quantify the separated components. dss.go.th

For this compound, GC analysis would reveal the percentage of the main compound relative to any unreacted starting materials, byproducts, or solvent residues. Commercial suppliers of this compound often specify a purity of greater than 95.0%, as determined by GC. tcichemicals.comfishersci.cavwr.com The development of a GC method would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve a clear separation of the target compound from potential impurities like partially reacted monochloro(2-ethylhexyl)silane or isomers. dss.go.th

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov For this compound, NMR would be used to confirm the presence and connectivity of the two 2-ethylhexyl groups attached to the silicon atom.

¹H NMR: The proton NMR spectrum would show a distinct set of signals corresponding to the different types of protons in the 2-ethylhexyl chain. The integration of these signals would confirm the ratio of protons in the molecule. Key expected signals would include:

Methylene (B1212753) protons (CH₂) adjacent to the silicon atom.

A methine proton (CH) at the branching point of the ethyl group.

Multiple methylene (CH₂) signals for the rest of the hexyl chain.

Two distinct methyl (CH₃) signals, one from the main chain and one from the ethyl branch.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the 2-ethylhexyl group. This would confirm the carbon skeleton of the alkyl chains attached to the silicon.

The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all atoms and confirms the successful synthesis of the this compound structure. nih.gov

Table of Compound Properties

Property Value Source
IUPAC Name dichloro-bis(2-ethylhexyl)silane nih.gov
Molecular Formula C₁₆H₃₄Cl₂Si nih.gov
Molecular Weight 325.4 g/mol nih.gov
CAS Number 1089687-03-5 nih.gov

| Purity (Commercial) | >95.0% (by GC) | tcichemicals.com |

Table of Synthetic Precursors and Products

Compound Name Role in Synthesis
Silica (SiO₂) Ultimate raw material
Alcohols Reactant for alkoxysilane synthesis
Alkoxysilanes Intermediate
Dichlorosilane (H₂SiCl₂) Reactant in hydrosilylation
2-Ethyl-1-hexene Reactant in hydrosilylation

| This compound | Final Product |

Table of Mentioned Compounds

Compound Name
This compound
Silica
Alkoxysilanes
Chlorosilanes
Silicon tetrachloride
Tetramethyl orthosilicate
Thionyl chloride
Trialkylchlorosilanes
2-ethyl-1-hexene
Dichlorosilane

Chemical Reactivity and Mechanistic Studies of Dichlorobis 2 Ethylhexyl Silane

Hydrolysis and Condensation Reactions of Dichlorosilanes

The hydrolysis of dichlorosilanes, such as Dichlorobis(2-ethylhexyl)silane, is a fundamental process that leads to the formation of silicon-oxygen backbones, the basis of silicone polymers. This multi-step reaction is initiated by the substitution of chlorine atoms with hydroxyl groups, followed by intermolecular condensation.

Formation of Silanols and Siloxane Linkages

The primary step in the hydrolysis of a dichlorosilane (B8785471) is the reaction with water to replace the chloro- substituents with hydroxyl (-OH) groups, yielding a silanediol. doubtnut.comacs.org In the case of this compound, this would result in the formation of bis(2-ethylhexyl)silanediol. These silanol (B1196071) intermediates are often unstable and readily undergo condensation. gelest.com

The condensation reaction involves the elimination of a water molecule between two silanol groups, forming a stable siloxane (Si-O-Si) bond. uni-wuppertal.dewikipedia.org This process can continue, leading to the formation of linear chains (polydimethylsiloxanes from dimethyldichlorosilane) or cyclic structures. uni-wuppertal.dewikipedia.org The hydrolysis of diorganodichlorosilanes proceeds through the formation of silanediols (R₂Si(OH)₂), which then condense to form oligosiloxanes of the general formula (R₂SiO)ₙ. acs.org Low molecular weight silanol-functional silicones are typically produced through the kinetically controlled hydrolysis of chlorosilanes. gelest.com

Table 1: General Hydrolysis and Condensation Pathway for this compound

StepReactantsProductsBond Transformation
Hydrolysis This compound, WaterBis(2-ethylhexyl)silanediol, Hydrogen ChlorideSi-Cl bonds are replaced by Si-OH bonds
Condensation Bis(2-ethylhexyl)silanediolPoly[bis(2-ethylhexyl)siloxane], WaterSi-OH + HO-Si bonds form Si-O-Si linkages

This table presents a generalized reaction pathway.

Influence of Reaction Conditions on Polymerization Degree

The extent of polymerization during the hydrolysis and condensation of dichlorosilanes is highly dependent on the reaction conditions. Key factors include temperature, the stoichiometry of reactants, and the presence of catalysts or chain-terminating agents.

Temperature: The temperature must be carefully controlled as the reactions are often exothermic. researchgate.net Higher temperatures can also promote side reactions or lead to different product distributions. google.com

Reactant Concentration: The concentration of the dichlorosilane and water affects the reaction rate and the final polymer structure.

Chain Stoppers: To control the degree of polymerization and obtain polymers of a specific length, chain-terminating agents are often introduced. Monochlorotrimethylsilane is a common chain stopper, as it can react with a growing siloxane chain, providing a non-reactive trimethylsilyl (B98337) end group. uni-wuppertal.deresearchgate.net

Catalysts: Both acidic and basic conditions can catalyze the condensation of silanols. gelest.com For instance, the condensation of low molecular weight silanol fluids to higher molecular weight polymers can be achieved using chlorophosphazene catalysts. gelest.com

Role of Water and Hydroxide in Hydrolysis

Water is a crucial reactant in the hydrolysis of dichlorosilanes. wikipedia.org The reaction is initiated by the nucleophilic attack of water on the silicon atom. researchgate.net Computational studies have shown that the reaction barrier is significantly lowered when water participates as a hydrogen-bonded complex, such as a dimer or tetramer, compared to a single water molecule. researchgate.net This suggests a cooperative effect where additional water molecules assist in the proton transfer and stabilization of the transition state. researchgate.net

The hydrolysis of dichlorosilanes produces hydrogen chloride (HCl), leading to acidic conditions. uni-wuppertal.de While the hydrolysis itself can proceed under neutral or acidic conditions, the subsequent condensation of silanols can be catalyzed by both acids and bases (hydroxide ions). gelest.com The presence of a base can deprotonate the silanol, forming a more nucleophilic silanolate anion, which can then react with another silanol molecule.

Nucleophilic Attack and Substitution Reactions

The silicon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to its chemical transformations beyond hydrolysis.

Reactivity towards Ambient Nucleophiles and Chemical Stability

This compound, like other chlorosilanes, is highly reactive towards ambient nucleophiles, most notably atmospheric moisture. wikipedia.org This reactivity leads to its instability in air, as it readily hydrolyzes. Besides water, other common nucleophiles such as alcohols can also react, leading to alcoholysis (e.g., methanolysis) to form alkoxysilanes. uni-wuppertal.de The bulky 2-ethylhexyl groups may offer some steric hindrance, potentially slowing the rate of nucleophilic attack compared to less hindered dichlorosilanes like dimethyldichlorosilane. However, the compound is still considered moisture-sensitive. wikipedia.org

Kinetic and Mechanistic Investigations of Substitution Reactions

Kinetic and mechanistic studies on the substitution reactions of chlorosilanes have provided detailed insights into the reaction pathways. These reactions are often investigated using computational methods, such as density functional theory (DFT). researchgate.net

The mechanism of nucleophilic substitution at the silicon center can proceed through different pathways. A key feature is the potential for the silicon atom to expand its coordination number, forming a pentacoordinate intermediate or transition state. researchgate.net The nucleophile attacks the silicon atom, and the leaving group (chloride) departs.

Studies on the hydrolysis of chlorosilanes suggest a mechanism involving the nucleophilic attack of water on the pentacoordinate silicon. researchgate.net The stereochemistry of the substitution can result in either retention or inversion of the configuration at the silicon center, depending on the specific reactants and conditions. researchgate.net For example, the hydrolysis of some chlorosilanes has been shown to proceed with retention of configuration. researchgate.net

Kinetic investigations on related systems, such as the reaction of dichlorosilane with ammonia, have determined reaction rate constants and apparent activation energies, providing quantitative data on the reactivity of the Si-Cl bond. researchgate.net Similarly, the kinetics of the dismutation of dichlorosilane have been studied, highlighting the complex equilibria and reaction rates involved in chlorosilane chemistry. mdpi.com

Table 2: Factors Influencing Nucleophilic Substitution on Dichlorosilanes

FactorInfluence on Reactivity and Mechanism
Nucleophile Stronger nucleophiles generally react faster. The nature of the nucleophile can influence the reaction pathway.
Solvent Polar solvents can stabilize charged intermediates and transition states, affecting reaction rates.
Steric Hindrance Bulky substituents on the silicon atom, like the 2-ethylhexyl groups, can sterically hinder the approach of the nucleophile, slowing the reaction rate.
Leaving Group The chloride ion is a good leaving group, facilitating the substitution reaction.

Polymerization Mechanisms Involving this compound

This compound, with its two reactive chlorine atoms, serves as a versatile building block in the synthesis of advanced polymeric materials. Its incorporation can be achieved through various polymerization techniques, each leveraging the compound's unique chemical properties.

Stille Cross-Coupling Polymerization in the Synthesis of Conjugated Polymers

Stille cross-coupling is a powerful method for synthesizing π-conjugated donor-acceptor (D-A) copolymers, which are essential materials for plastic electronics and optoelectronics. nih.gov This type of polymerization typically involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. The goal is often to create polymers with defect-free alternating structures and high molecular weights, which are critical for their electronic properties. nih.gov

While direct participation of this compound in a Stille polymerization is not prominently documented, its difunctional nature makes it a potential precursor for monomers used in such reactions. For instance, the silicon center could be functionalized to create a distannyl or dihaloaryl monomer containing the bis(2-ethylhexyl)silane moiety. This monomer could then be copolymerized with a suitable partner via Stille coupling to introduce the bulky, solubility-enhancing silane (B1218182) group into the conjugated backbone. New conjugated polymers incorporating moieties like dihexylanthradithiophene have been successfully prepared using Stille polymerization, demonstrating the versatility of this method for creating complex macromolecular structures. chemrxiv.org

Incorporation of this compound into Polymeric Backbones

The primary method for integrating this compound into a polymer backbone leverages its difunctional nature. The two chlorine atoms can undergo substitution reactions, allowing the silane to act as a linker or a comonomer. A notable method involves the reaction of dialkyldichlorosilanes with aryllithium intermediates. For example, lithiation of a polymer like polystyrene, followed by reaction with a dialkyldichlorosilane, can directly attach the silicon atom to the polymer backbone. sci-hub.se

This strategy allows for the creation of polymer-supported silylating reagents or for the modification of the bulk polymer's properties. sci-hub.se Organofunctional silanes can act as a "bridge" to promote adhesion between polymers and inorganic substrates, forming stable covalent bonds. nih.gov The hydrolysis of the chloro groups on this compound to silanols (Si-OH) and subsequent condensation can form stable siloxane (Si-O-Si) linkages, which is a fundamental reaction for creating silicone-based polymers and materials. nih.gov This reactivity enables the incorporation of the bis(2-ethylhexyl)silane unit into various polymer architectures, including linear chains and cross-linked networks.

Theoretical and Computational Studies of Polymerization

Specific theoretical and computational studies on the polymerization mechanisms involving this compound are not extensively detailed in the literature. However, general theoretical and experimental studies on the role of similar silane compounds as electron donors in Ziegler-Natta polymerization provide significant insights. These studies suggest that silane electron donors can selectively deactivate non-stereospecific active sites on the catalyst while stabilizing the stereospecific ones. researchgate.net The steric hindrance provided by the alkyl groups on the silane, such as the bulky 2-ethylhexyl groups, is believed to increase the energy barrier for incorrect monomer insertion, thereby improving the isotacticity of the resulting polymer. researchgate.net

Computational chemistry provides predicted data for the compound itself, which can be useful for understanding its physical behavior.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 325.18798 182.0
[M+Na]+ 347.16992 186.0
[M-H]- 323.17342 180.1
[M+NH4]+ 342.21452 198.5
[M+K]+ 363.14386 180.0

Data sourced from PubChemLite. uni.lu

Catalytic Applications and Reaction Kinetics

Beyond its role as a structural component, this compound and its derivatives are crucial in catalysis, particularly in controlling the polymerization of olefins.

Role as a Catalyst Component in Olefin Polymerization

In the production of polyolefins like polypropylene (B1209903) using Ziegler-Natta (Z-N) catalysts, this compound serves as a precursor to external electron donors (EEDs). mdpi.comgoogle.com Z-N catalyst systems, typically composed of a solid catalyst component (e.g., TiCl₄ on a MgCl₂ support), a co-catalyst (e.g., an organoaluminum compound), and an EED, are fundamental to industrial polypropylene production. mdpi.combohrium.comgoogle.com

The dichlorosilane is typically reacted with an alcohol to form a dialkoxydialkylsilane, which then acts as the external donor. researchgate.net The primary function of the external donor is to enhance the stereospecificity of the catalyst, leading to polypropylene with high isotacticity (a regular arrangement of methyl groups along the polymer chain). mdpi.comresearchgate.net The addition of a silane EED generally reduces the number of active catalytic centers but enhances the chain propagation rate constant of the isospecific active centers, ultimately improving the polymer's properties. mdpi.com

| Molecular Weight Distribution (MWD) | Narrows the distribution. | researchgate.net |

Catalyst Design Principles and Activity Enhancement

The design of the external silane donor is critical for controlling catalyst performance and the final properties of the polymer. The structure of the silane, particularly the steric bulk of the groups attached to the silicon atom, plays a decisive role. researchgate.netgoogle.com

Steric Effects: Bulky alkyl groups, like the 2-ethylhexyl groups in this compound, provide significant steric hindrance around the silicon center. This bulkiness helps to destabilize the transition state for chain transfer reactions, promoting chain growth and leading to higher molecular weight polymers. researchgate.net Furthermore, the steric hindrance influences the interaction of the donor with different active sites on the MgCl₂ support, selectively poisoning non-stereospecific sites and thereby enhancing isotacticity. researchgate.net

Electronic Effects: The electronic properties of the silane donor also influence its interaction with the catalyst. Electron-donating groups can strengthen the bond between the silane's oxygen atoms (in its alkoxylated form) and the Lewis acidic sites on the catalyst surface, which facilitates polymer chain propagation. researchgate.net

By carefully selecting the silane structure, it is possible to tune the catalyst system to produce polymers with a desired balance of properties, such as high stiffness (low melt flow rate) and good processability (controlled molecular weight distribution). google.com The rational design of these catalyst components is a key area of research aimed at developing new generations of polyolefin materials. researchgate.netscirp.org

Applications of Dichlorobis 2 Ethylhexyl Silane in Advanced Materials Research

Conjugated Polymer Design and Synthesis

The incorporation of silicon atoms into the backbone of conjugated polymers is a key strategy for modulating their optoelectronic characteristics. Dichlorobis(2-ethylhexyl)silane is a versatile precursor for creating silicon-containing monomers, which are then polymerized to yield materials with enhanced performance for electronic devices.

This compound is instrumental in forming the dithienosilole (DTS) unit, a silicon-bridged bithiophene that is a valuable component in π-conjugated polymers. The synthesis involves reacting the dichlorosilane (B8785471) with a di-lithiated bithiophene species. The resulting DTS monomer can then be copolymerized with other aromatic units, such as thiophene (B33073) or bithiophene, through methods like Stille coupling to create high-molecular-weight polymers. researchgate.net

These dithienosilole-based polymers exhibit properties that make them excellent candidates for optoelectronic applications. researchgate.net They are often fluorescent and demonstrate chromic properties, changing color in response to chemical or electrical stimuli (chemochromism and electrochromism). For instance, polymers synthesized from 2-ethylhexyl substituted dithienosilole can appear purple or reddish-brown in their neutral state and become a transparent sky-blue when oxidized. researchgate.net This behavior is crucial for applications in electrochromic devices, such as smart windows and displays. The specific electronic properties, like the bandgap, can be tuned by altering the comonomer unit. researchgate.net

Table 1: Properties of Dithienosilole-Based Copolymers

Polymer Comonomer Unit Weight Average Molecular Weight (Mw) Polydispersity Index (PDI) Max Emission (in Toluene) Film Bandgap (Eg)
Polymer 1 Thiophene 70,977 2.30 634 nm 1.81 eV
Polymer 2 Bithiophene 110,439 1.42 613 nm 1.92 eV

Data sourced from a study on 2-ethylhexyl substituted dithienosilole based soluble polymers. researchgate.net

A significant challenge in working with conjugated polymers is their often-poor solubility in common organic solvents, which complicates their purification and processing for device fabrication. The two branched 2-ethylhexyl groups on the silicon atom of this compound directly address this issue. When incorporated into the polymer structure, these bulky, flexible alkyl chains disrupt the close packing of the rigid polymer backbones. researchgate.netmdpi.com This disruption weakens the intermolecular forces, leading to a substantial increase in the polymer's solubility. researchgate.netresearchgate.netrsc.org

Introducing a silicon atom into the π-conjugated backbone, a process facilitated by precursors like this compound, has a profound impact on the material's electronic properties. nih.gov The silicon atom influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com This modulation is due to the interaction between the silicon's σ* orbitals and the π* orbitals of the conjugated system (σ conjugation), which effectively lowers the LUMO energy level. nih.gov

A lower LUMO level is advantageous for n-type (electron-transporting) semiconductor materials, as it facilitates more efficient electron injection and transport. mdpi.com By carefully designing the polymer and incorporating silicon atoms, researchers can tune the HOMO/LUMO energy gap, which determines the material's absorption and emission spectra and its suitability for specific applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net The presence of silicon can also enhance the material's quantum yield and thermal stability compared to all-carbon analogues. nih.gov

Development of Shortwave Infrared (SWIR) Fluorophores

Fluorescence imaging in the shortwave infrared (SWIR) region (1,000–2,000 nm) offers significant advantages for in-vivo biological imaging, including deeper tissue penetration and reduced autofluorescence, leading to higher-resolution images. nih.govbiorxiv.orgresearchgate.net this compound is a key reagent in the synthesis of a new class of highly stable and bright organic fluorophores that operate in this spectral window.

This compound is a crucial component in the synthesis of Silicon-RosIndolizine (SiRos) fluorophores, a novel class of dyes designed for SWIR imaging. nih.govnih.gov The synthesis involves a multi-step process where a diarylmethane intermediate undergoes a double lithium-halogen exchange and is then reacted with this compound. nih.govresearchgate.net This reaction forms a cyclized silane (B1218182) intermediate, which is the core of the silicon-xanthene structure. Subsequent oxidation and further reactions install the necessary donor groups to complete the SiRos fluorophore. nih.gov This synthetic route allows for the creation of a series of SiRos dyes with emission wavelengths that can be tuned across the SWIR spectrum, from 1,300 nm to beyond 1,700 nm. nih.govnih.gov

The choice of the 2-ethylhexyl groups as the alkyl substituents on the silicon atom is a deliberate design element that significantly improves the properties of the final SiRos fluorophores. nih.govolemiss.edu These bulky side chains serve multiple functions. Firstly, they enhance the solubility of the fluorophore, which simplifies synthetic manipulations and purification steps. nih.gov Secondly, the steric hindrance provided by the 2-ethylhexyl groups helps to prevent the fluorophore molecules from aggregating, a common issue that can lead to fluorescence quenching and altered photophysical properties. nih.gov

Most importantly, the bulky groups provide a protective shield around the electrophilic silicon-xanthene core of the dye. nih.govacs.org This steric protection makes the fluorophore more resistant to nucleophilic attack, particularly from water, which significantly enhances its chemical stability and longevity for in-vivo applications. olemiss.eduacs.org Studies comparing different alkyl substituents have shown that the 2-ethylhexyl group provides optimal chemical stability, which is critical for maintaining the dye's brightness and performance in biological environments. olemiss.eduacs.org

Table 2: Photophysical and Stability Properties of SiRos Fluorophores

Fluorophore Key Substituents Emission Maxima (λem) Key Benefit of 2-Ethylhexyl Group
SiRos1300 2-Ethylhexyl on Silicon >1300 nm Enhanced chemical stability
SiRos1550 2-Ethylhexyl on Silicon ~1550 nm Increased stability to aqueous decomposition

Data synthesized from studies on Silicon-Rosindolizine fluorophores. nih.govolemiss.eduacs.org

Applications in Fluorescence-Based Biological Imaging

While direct studies detailing the use of this compound in fluorescence-based biological imaging are not prominent in the reviewed literature, the broader class of organosilicon compounds, including silanes, is integral to this field. mdpi.com Fluorescent silicon nanodots (SiNDs), for instance, have shown great promise for bioimaging. nih.gov These SiNDs can be synthesized using various silane molecules and organic dyes, often through straightforward methods like one-step hydrothermal synthesis. nih.gov The fluorescence of these nanoparticles can be tuned across the visible spectrum by selecting different silane precursors or dye molecules. nih.gov

Organosilicon fluorescent materials are valued for their flexible structures and unique fluorescence properties. mdpi.com The silicon atom, with its empty 3d orbitals, can enhance the fluorescent properties of a material. nih.gov This has led to the development of silane-based materials for applications like ion sensing and cell imaging. nih.gov Given its structure as a dichlorosilane, this compound could theoretically serve as a precursor or a surface-modifying agent in the synthesis of such fluorescent nanomaterials. Its two reactive chlorine atoms allow for covalent bonding and polymerization, while the long 2-ethylhexyl chains could influence the solubility and biocompatibility of the resulting nanoparticles.

Surface Modification and Functionalization

The primary application of this compound lies in the realm of surface modification, a critical process for tailoring the properties of materials for specific applications. ethz.ch Its chemical structure, featuring two reactive chlorine atoms and two non-polar 2-ethylhexyl groups, makes it a versatile agent for altering surface chemistry.

Silane Coupling Agents for Surface Tailoring

Silane coupling agents are a class of organosilicon compounds used to promote adhesion and modify surfaces, particularly to bond inorganic materials to organic polymers. acs.org this compound fits within this category. The two chlorine atoms are hydrolyzable, meaning they can react with water or surface hydroxyl (-OH) groups to form strong, covalent siloxane (Si-O-Si) bonds. ethz.ch This reaction firmly anchors the silane molecule to the substrate. ethz.ch

Dichlorosilanes like this compound are capable of polymerization, forming molecular networks that can effectively cap or fill pores on a surface. acs.org The remaining bis(2-ethylhexyl)silyl part of the molecule then presents a new surface with properties dictated by the long, branched alkyl chains—namely, hydrophobicity and non-polarity. gelest.com This dual functionality allows it to act as a molecular bridge, altering the interfacial properties of a material.

Modification of Oxide Surfaces (e.g., Silica (B1680970), Sepiolite)

Inorganic oxide surfaces, such as silica (SiO₂) and the clay mineral sepiolite, are rich in surface hydroxyl groups, making them ideal candidates for modification by chlorosilanes. ethz.ch The reaction of this compound with these surfaces involves the covalent attachment of the silane, which can fundamentally change the surface properties. acs.org For example, hydrophilic silica nanoparticles, which are prone to aggregation, can be surface-modified with silanes to improve their dispersion in organic polymer matrices for composite applications. researchgate.net

The process typically involves exposing the oxide surface to the silane, often dissolved in an anhydrous solvent to control the reaction. researchgate.net The chlorine atoms on the silane react with the surface hydroxyls, creating a permanent, covalently bonded layer. acs.org This modification can increase the thickness of the material's top layer by depositing a silyl (B83357) layer on the surface. acs.org

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. google.com Alkylchlorosilanes are frequently used to create SAMs on hydroxyl-bearing substrates like glass or silicon wafers. google.com The formation process is driven by the reaction of the chloro- or alkoxysilane headgroup with the surface, followed by the self-organization of the alkyl chains. ethz.ch

This compound, with its two reactive chlorine atoms, can form cross-linked structures on the surface. The long, bulky 2-ethylhexyl chains would then align to create a densely packed, non-polar surface. The quality and ordering of the SAM are highly dependent on reaction conditions, such as the exclusion of excess water, which can cause uncontrolled polymerization in the solution rather than on the surface. ethz.ch These SAMs are crucial for creating model substrates to study cell adhesion or for fine-tuning the electronic properties of surfaces in advanced devices.

Application in Hydrophobic Treatments and Adhesion Promotion

A significant application stemming from surface modification with this compound is the creation of water-repellent, or hydrophobic, surfaces. gelest.com The long, branched 2-ethylhexyl chains are non-polar and create a low-energy surface that repels water. gelest.comgoogle.com When applied to a hydrophilic substrate, the silane effectively masks the polar surface hydroxyl groups and presents a new, hydrocarbon-like interface. gelest.com This can result in a high water contact angle, a key measure of hydrophobicity. google.comresearchgate.net Such treatments are valuable for protecting materials from moisture, creating self-cleaning surfaces, and reducing biofouling. gelest.comfrontiersin.org

Simultaneously, the strong covalent bonds formed between the silane and the substrate enhance adhesion. acs.org By acting as an interfacial layer, the silane can improve the bonding between an inorganic substrate and an organic coating or adhesive. This is particularly important in the manufacturing of durable composite materials and coatings that must withstand harsh environmental conditions. acs.org

Interactive Table: Properties of this compound

PropertyValueSource
CAS Number 1089687-03-5 nih.govfishersci.ca
Molecular Formula C₁₆H₃₄Cl₂Si nih.govfishersci.ca
Molecular Weight 325.43 g/mol nih.govfishersci.ca
Appearance White to Orange to Green clear liquid tcichemicals.com
Purity >95.0% (GC) tcichemicals.com
Boiling Point 132-138°C / 1.5 mmHg chembk.com
Density 0.924 g/cm³ (Predicted) chembk.com
Refractive Index 1.4590 to 1.4630 chembk.com

Ionophore Development

An ionophore is a chemical species that reversibly binds ions and transports them across a lipid membrane. While there is extensive research on silane-based polymers for ion detection, direct evidence of this compound being used in ionophore development is scarce in the provided search results. However, the functionalization of polymers with silanes has been shown to create materials sensitive to metal ions. nih.gov For example, poly(thioether)s containing silicon atoms have been synthesized and exhibit fluorescence that is responsive to certain metal ions, making them useful for ion sensing applications. nih.gov The role of this compound in this context would likely be as a monomer or cross-linking agent to build a polymer backbone, which could then be further functionalized to impart ion-binding capabilities.

Synthesis of Silicon-Bridged Bis(crown ether) Derivatives

A significant application of this compound is in the synthesis of silicon-bridged bis(crown ether)s, which function as ionophores. These molecules are designed to selectively bind specific ions. A straightforward and high-yield synthesis involves the reaction of this compound with 2-hydroxymethyl-12-crown-4. core.ac.uk

The reaction is typically carried out by mixing the two reactants at room temperature under a nitrogen atmosphere. The hydroxyl group of the crown ether displaces the chlorine atoms on the silane, forming a stable silicon-ether linkage and releasing hydrogen chloride as a byproduct. core.ac.uk The reaction proceeds as follows:

(C₈H₁₇)₂SiCl₂ + 2 (12-crown-4)-CH₂OH → (C₈H₁₇)₂Si(OCH₂-(12-crown-4))₂ + 2 HCl

This one-step, solvent-free synthesis method is efficient, with reported yields of approximately 86.3% for the bis[(12-crown-4)methoxy]bis(2-ethylhexyl)silane product. core.ac.uk The resulting molecule, a viscous liquid, possesses two 12-crown-4 (B1663920) moieties that can coordinate with specific cations, while the hydrophobic 2-ethylhexyl groups enhance its solubility in organic phases and its compatibility with polymer membranes used in sensors.

Application in Ion-Selective Electrodes

The silicon-bridged bis(crown ether) synthesized from this compound has shown significant promise as an ionophore in ion-selective electrodes (ISEs), particularly for the detection of sodium ions (Na⁺). core.ac.uk

To fabricate an ISE, the synthesized ionophore is incorporated into a polyvinyl chloride (PVC) membrane along with a plasticizer. The performance of these electrodes is evaluated based on their selectivity towards the target ion in the presence of other interfering ions. The research has demonstrated that electrodes containing bis[(12-crown-4)methoxy]bis(2-ethylhexyl)silane exhibit high selectivity for sodium ions. core.ac.uk The bulky and hydrophobic 2-ethylhexyl groups on the silicon atom play a crucial role in ensuring the lipophilicity of the ionophore, which is essential for its stable incorporation and function within the PVC membrane. The ease and low cost of synthesizing these ionophores from this compound make them attractive alternatives to more expensive, conventional sodium ionophores, potentially expanding their use to applications requiring larger quantities, such as in extraction processes. core.ac.uk

Computational and Theoretical Studies of Dichlorobis 2 Ethylhexyl Silane and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. arxiv.org For a molecule such as dichlorobis(2-ethylhexyl)silane, DFT can be employed to calculate a variety of electronic properties that govern its reactivity and physical characteristics.

DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's kinetic stability and electronic excitation properties. In related organosilicon compounds, DFT studies have been used to understand the influence of different substituents on the electronic structure. redalyc.orgmdpi.com For instance, the bulky 2-ethylhexyl groups in this compound are expected to have a significant steric and electronic influence on the silicon center, which can be quantified through DFT.

A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation, followed by the calculation of electronic properties. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is critical for obtaining reliable results. redalyc.org The calculated properties can then be correlated with experimental data or used to predict behavior in various applications.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted ValueSignificance
HOMO EnergyVaries with conformationRelates to ionization potential and electron-donating ability.
LUMO EnergyVaries with conformationRelates to electron affinity and electron-accepting ability.
HOMO-LUMO GapVaries with conformationIndicates chemical reactivity and electronic transition energy.
Dipole MomentNon-zeroInfluences intermolecular interactions and solubility.

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.

Modeling of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of this compound is essential for controlling its applications, particularly in polymerization. Computational modeling can provide detailed insights into the pathways of these reactions, including the identification of transition states and the calculation of activation energies.

The hydrolysis of this compound, a key reaction in the formation of silicones, can be modeled to understand the stepwise process of chlorine atom replacement by hydroxyl groups. wikipedia.org Computational methods can map the potential energy surface of the reaction, revealing the structures of intermediates and transition states. This information is invaluable for optimizing reaction conditions to favor desired products.

For instance, the reaction of this compound with a nucleophile would proceed through a transition state where the silicon atom is pentacoordinate. The energy barrier for this process, which determines the reaction rate, can be calculated. By comparing the activation energies for different reaction pathways, the most likely mechanism can be determined.

Simulation of Polymerization Processes

This compound is a monomer that can be used to synthesize polysilanes, which are polymers with a silicon backbone. uu.nlpatsnap.com The properties of these polymers are highly dependent on the polymerization process. Computational simulations, such as Monte Carlo methods, can be used to model the formation and structure of polysilane networks. researchgate.net

These simulations can take into account various factors, including monomer concentration, temperature, and the presence of catalysts, to predict the resulting polymer chain length, branching, and cyclization. researchgate.net For polysilanes derived from long-chain dialkyldichlorosilanes, simulations can help in understanding how the bulky side groups influence the polymer's conformation and packing, which in turn affects its electronic and optical properties. uu.nlresearchgate.net

The simulation of the Wurtz-type reductive coupling of this compound, a common method for polysilane synthesis, can provide insights into the complex reaction mechanism involving alkali metals. These simulations can help in predicting the molecular weight distribution and the prevalence of cyclic byproducts.

Computational Approaches for Predicting Material Properties

Once a polymer is formed from this compound, computational methods can be used to predict its bulk material properties. numberanalytics.comdtic.mil Techniques like Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of polymer chains and their interactions. arxiv.org

By simulating a representative sample of the polymer, properties such as the glass transition temperature, thermal stability, and mechanical strength can be estimated. patsnap.com Furthermore, the electronic properties of the bulk polymer, such as its conductivity and optical absorption spectrum, can be calculated using methods derived from electronic structure theory. researchgate.net

For materials derived from this compound, the long, branched alkyl side chains are expected to impart significant solubility and processability. tcichemicals.com Computational models can quantify these effects by calculating solubility parameters and simulating the interaction of the polymer with different solvents. These predictive capabilities are crucial for the rational design of new materials with tailored properties for specific applications in electronics and photonics. patsnap.comnumberanalytics.com

Future Research Directions and Emerging Applications

Exploration of Novel Polymer Architectures Incorporating Dichlorobis(2-ethylhexyl)silane

The bifunctional nature of this compound, with its two reactive Si-Cl bonds, makes it a prime candidate for the synthesis of novel polysiloxanes and other silicon-containing polymers. The presence of the large, sterically hindering 2-ethylhexyl groups is expected to impart unique properties to the resulting polymer chains.

Future research could focus on the synthesis of various polymer architectures:

Linear and Cyclic Polysiloxanes: Controlled hydrolysis of this compound would lead to the formation of linear or cyclic poly[bis(2-ethylhexyl)siloxane]s. The bulky side chains would likely result in polymers with low glass transition temperatures, high flexibility, and significant solubility in nonpolar organic solvents.

Copolymers: Copolymerization with other dichlorosilanes, such as dimethyldichlorosilane, could be used to precisely tune the physical properties of the resulting silicone polymers, including their viscosity, thermal stability, and refractive index.

Branched and Hyperbranched Polymers: The reactivity of the Si-Cl bonds allows for the use of this compound as a branching unit in more complex polymer architectures. nih.gov By reacting it with multifunctional monomers, hyperbranched polymers with a high density of terminal functional groups could be created, offering unique rheological and surface properties. nih.gov The steric hindrance from the 2-ethylhexyl groups could play a critical role in controlling the degree of branching and the final polymer structure. researchgate.netresearchgate.nettaylorfrancis.com

The table below outlines potential polymer architectures and their projected properties based on the incorporation of the bis(2-ethylhexyl)silane monomer.

Polymer ArchitecturePotential MonomersProjected PropertiesPotential Applications
Linear HomopolymerThis compoundHigh solubility, low viscosity, thermal stabilityLubricants, dielectric fluids, hydraulic oils
Random CopolymerThis compound, DimethyldichlorosilaneTunable refractive index, variable flexibilityOptical materials, elastomers, sealants
Star PolymerThis compound, Multifunctional coreControlled viscosity, high functional group densityRheology modifiers, advanced coatings
Hyperbranched PolymerThis compound (as AB2 monomer)Low solution viscosity, high surface areaAdditives, crosslinkers, nanoscale carriers

Advanced Functional Materials Development through Rational Design

The rational design of materials incorporating this compound could lead to a new generation of advanced functional materials. The key is to leverage the properties imparted by the 2-ethylhexyl side chains, such as hydrophobicity and flexibility.

Hydrophobic and Oleophobic Surfaces: The long, branched alkyl chains of the 2-ethylhexyl groups are inherently nonpolar, making them ideal for creating water- and oil-repellent surfaces. cfsilicones.com Polymers or self-assembled monolayers derived from this silane (B1218182) could be applied to textiles, glass, or metal to create self-cleaning and anti-fouling coatings. mdpi.com

Gas Separation Membranes: The flexible nature of the siloxane backbone combined with the significant free volume introduced by the bulky side groups could result in materials with high gas permeability. By tailoring the polymer structure, membranes with selectivity for specific gases could be designed.

Dielectric Materials: Polysiloxanes are known for their excellent dielectric properties. The nonpolar 2-ethylhexyl groups would contribute to a low dielectric constant and low loss tangent, making materials derived from this compound suitable for use as insulators in electronic components and as dielectric elastomers for actuators and sensors.

Sustainable Synthesis and Green Chemistry Approaches for this compound

The traditional synthesis of organochlorosilanes often involves the Müller-Rochow direct process, which is energy-intensive and can produce a mixture of products. mdpi.comresearchgate.net Future research will likely focus on developing more sustainable and greener synthetic routes.

Catalytic Hydrosilylation: A potential green route could involve the catalytic hydrosilylation of 2-ethylhexene with dichlorosilane (B8785471) (H2SiCl2). This method offers high atom economy, as it involves the direct addition of Si-H across a C=C double bond. Research would be needed to identify efficient and selective catalysts for this transformation.

Solvent-Free and Alternative Solvents: Exploring solvent-free reaction conditions or the use of green solvents derived from biomass could significantly reduce the environmental impact of the synthesis process. college-de-france.frarkat-usa.org

Avoiding Hazardous Reagents: A key goal of green chemistry is to replace hazardous reagents with safer alternatives. synthiaonline.com Research into chlorine-free pathways to functionalized silanes is an active area. mdpi.comresearchgate.net For instance, developing routes from alkoxysilanes, which are less corrosive than chlorosilanes, could be a promising direction. mdpi.comresearchgate.net

The following table compares a traditional synthesis approach with a potential greener alternative.

Synthesis AspectTraditional Method (e.g., Grignard)Potential Green Chemistry Approach
Starting Materials Silicon tetrachloride, 2-ethylhexyl magnesium bromideDichlorosilane, 2-ethylhexene
Key Reaction Grignard ReactionCatalytic Hydrosilylation
Atom Economy Lower (produces magnesium salts as byproduct)Higher (addition reaction)
Solvents Ethereal solvents (e.g., THF, diethyl ether)Potentially solvent-free or green solvents
Energy Consumption Potentially high due to reagent preparationPotentially lower with efficient catalysis

In-depth Mechanistic Understanding via Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms and material properties of this compound and its derivatives requires the application of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR (¹H, ¹³C, ²⁹Si) would be essential for confirming the structure of the monomer and for characterizing the microstructure of any resulting polymers. For example, ²⁹Si NMR can provide detailed information about the different chemical environments of silicon atoms in a polymer chain.

Raman and Infrared (IR) Spectroscopy: These techniques are powerful for studying the hydrolysis and condensation reactions of chlorosilanes in real-time. rsc.org They can be used to monitor the disappearance of Si-Cl bonds and the formation of Si-O-Si (siloxane) linkages, providing kinetic and mechanistic data. rsc.org

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be crucial for analyzing the purity of the monomer and identifying any byproducts from synthesis. For polymer analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS could provide information on molecular weight distribution.

X-ray Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) could be used to investigate the morphology and degree of ordering in polymers and functional materials derived from this compound, particularly for understanding the packing of the bulky side chains.

Tailoring of this compound Derivatives for Specific Biological and Industrial Applications

The two chlorine atoms in this compound serve as reactive handles for introducing a wide variety of functional groups, enabling the tailoring of its derivatives for specific applications.

Biological Applications: While polysiloxanes are generally biocompatible, functionalization would be key to creating active materials.

Surface Modification of Biomaterials: Derivatives with amine or epoxy functionalities could be synthesized and used to coat medical implants or biosensors. wikipedia.orgaip.org These coatings could be designed to improve biocompatibility, reduce non-specific protein adsorption, or immobilize specific biomolecules like enzymes or antibodies. nih.gov

Drug Delivery: By creating amphiphilic block copolymers incorporating the hydrophobic bis(2-ethylhexyl)siloxane block, it may be possible to form micelles or vesicles for the encapsulation and controlled release of hydrophobic drugs.

Industrial Applications:

Adhesion Promoters and Coupling Agents: Functionalized derivatives could act as coupling agents to improve the adhesion between inorganic fillers (like glass or silica) and organic polymer matrices in composites.

Precursors for Ceramic Materials: Polysilanes and related polymers can serve as pre-ceramic polymers. bohrium.comresearchgate.net Pyrolysis of polymers made from this compound could potentially yield silicon carbide or silicon oxycarbide materials with tailored porosity, influenced by the decomposition of the large organic side chains.

Lubricants and Hydraulic Fluids: The likely properties of poly[bis(2-ethylhexyl)siloxane]—good thermal stability, low pour point, and high viscosity index—make it a strong candidate for high-performance lubricants and hydraulic fluids.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.